Cas no 2034360-75-1 (5-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one)

5-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a structurally complex heterocyclic compound featuring a benzo[d]oxazol-2(3H)-one core linked to a 5-fluoropyrimidine moiety via a pyrrolidine sulfonyl bridge. This molecular architecture suggests potential utility in medicinal chemistry, particularly as an intermediate or scaffold for designing enzyme inhibitors or receptor modulators. The presence of the fluoropyrimidine group may enhance binding affinity and metabolic stability, while the sulfonyl linkage contributes to solubility and reactivity. Its well-defined synthetic route and high purity make it suitable for research applications in drug discovery and biochemical studies. The compound's unique combination of functional groups offers opportunities for further derivatization and structure-activity relationship exploration.
5-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one structure
2034360-75-1 structure
Product Name:5-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
CAS No:2034360-75-1
MF:C15H13FN4O5S
MW:380.350925207138
CID:6288198
PubChem ID:119100430
Update Time:2025-05-24

5-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one Chemical and Physical Properties

Names and Identifiers

    • 5-({3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one
    • F6478-1704
    • AKOS026690702
    • 2034360-75-1
    • 5-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one
    • 5-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
    • Inchi: 1S/C15H13FN4O5S/c16-9-6-17-14(18-7-9)24-10-3-4-20(8-10)26(22,23)11-1-2-13-12(5-11)19-15(21)25-13/h1-2,5-7,10H,3-4,8H2,(H,19,21)
    • InChI Key: VZMMOPNLANUGLM-UHFFFAOYSA-N
    • SMILES: S(C1C=CC2=C(C=1)NC(=O)O2)(N1CCC(C1)OC1N=CC(=CN=1)F)(=O)=O

Computed Properties

  • Exact Mass: 380.05906886g/mol
  • Monoisotopic Mass: 380.05906886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 636
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 119Ų

5-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one Pricemore >>

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5-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one Related Literature

Additional information on 5-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Introduction to Compound with CAS No. 2034360-75-1 and Its Applications in Modern Pharmaceutical Research

The compound with the CAS number 2034360-75-1 is a highly intriguing molecule that has garnered significant attention in the field of pharmaceutical research. Its systematic name, 5-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one, reflects its complex structural features and potential biological activities. This article delves into the chemical properties, synthesis, and recent applications of this compound, highlighting its significance in the development of novel therapeutic agents.

The molecular structure of this compound encompasses several key functional groups that contribute to its unique chemical behavior. The presence of a benzo[d]oxazolone core, combined with a sulfonyl group and a pyrrolidine moiety, creates a versatile scaffold for further chemical modifications. These structural elements not only enhance the compound's solubility and bioavailability but also provide multiple sites for interaction with biological targets.

In recent years, there has been a growing interest in fluorinated pyrimidines due to their enhanced metabolic stability and improved binding affinity to biological receptors. The fluorine atom in the 5-fluoropyrimidin-2-yl group of this compound plays a crucial role in modulating its pharmacokinetic properties. This feature makes it an attractive candidate for further exploration in drug discovery efforts aimed at developing more effective and targeted therapies.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The key steps include the formation of the sulfonyl linkage between the benzo[d]oxazolone and pyrrolidine moieties, followed by the introduction of the 5-fluoropyrimidin-2-yl group through nucleophilic substitution. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve these transformations efficiently.

One of the most promising applications of this compound is in the field of oncology. Preclinical studies have demonstrated its potential as an inhibitor of various kinases involved in cancer cell proliferation. The sulfonyl group and the benzo[d]oxazolone core are particularly effective in disrupting signaling pathways that are critical for tumor growth and survival. Additionally, the fluorinated pyrimidine moiety enhances its ability to interact with target enzymes, leading to increased potency.

Recent research has also explored the compound's potential in treating inflammatory diseases. Studies have shown that it can modulate inflammatory cytokine production by inhibiting key enzymes such as COX-2 and NF-κB. This makes it a promising candidate for developing novel anti-inflammatory agents that could offer alternatives to existing therapies with limited efficacy or significant side effects.

The compound's ability to cross the blood-brain barrier has opened up new avenues for treating central nervous system disorders. Initial studies have indicated that it can effectively penetrate this barrier and exert therapeutic effects on neurological conditions such as Alzheimer's disease and Parkinson's disease. The precise mechanism by which it exerts these effects is still under investigation, but preliminary findings are highly encouraging.

In conclusion, the compound with CAS number 2034360-75-1 represents a significant advancement in pharmaceutical research due to its unique structural features and diverse biological activities. Its potential applications in oncology, inflammation, and central nervous system disorders make it a valuable asset in the quest for novel therapeutic agents. Further research is warranted to fully elucidate its mechanisms of action and optimize its pharmacological properties for clinical use.

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